molecular formula C14H8FNO3 B6376679 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol CAS No. 1261889-66-0

5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol

Cat. No.: B6376679
CAS No.: 1261889-66-0
M. Wt: 257.22 g/mol
InChI Key: QJARFPFYFQYKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol (CAS 1261962-91-7) is a biphenyl derivative featuring a phenol backbone substituted with a cyano (-CN) group at position 3 and a fluorinated, carboxy-functionalized phenyl ring at position 4. Its molecular formula is C₁₄H₈FNO₅, with a molecular weight of 289.22 g/mol . The compound is synthesized through multi-step organic reactions, including fluorination and carboxylation, as inferred from related biphenyl dicarboxylic acid syntheses .

Applications and Significance This compound is primarily utilized in pharmaceutical and materials research as a building block for complex molecules. Its structural motifs—fluorine, carboxy, and cyano groups—enhance electronic properties, making it valuable for drug design and catalysis .

Properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-4-10(3-11(5-12)14(18)19)9-1-8(7-16)2-13(17)6-9/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJARFPFYFQYKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684868
Record name 3'-Cyano-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-66-0
Record name 3'-Cyano-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol features a carboxylic acid group and a cyanophenol moiety, which are crucial for its biological activity. The presence of a fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Synthesis

The synthesis of 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol typically involves multi-step organic reactions, including:

  • Nitration : Introduction of a nitro group to the starting material.
  • Reduction : Conversion of the nitro group to an amino group.
  • Diazotization : Formation of a diazonium salt.
  • Sandmeyer Reaction : Reaction with copper(I) cyanide to introduce the cyanophenol moiety.
  • Carboxylation : Use of carbon dioxide to introduce the carboxylic acid group under specific conditions.

Anticancer Properties

Research indicates that compounds similar to 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol exhibit promising anticancer properties. For instance, studies on flavonoids, which share structural similarities, have shown that certain derivatives can inhibit the growth of human non-small cell lung cancer (A549) cells. The most potent compound in related studies had an IC50 value of 0.46 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil (4.98 µM) .

The mechanism by which 5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol exerts its biological effects may involve:

  • Interaction with Enzymes : The carboxylic acid group may form hydrogen bonds with enzymes, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 in treated cells .

Case Studies

  • Flavonoid Analog Studies :
    • A series of flavonoids were synthesized and tested against A549 cells.
    • Compound 6l (4’-bromoflavonol) showed significant potency with an IC50 value of 0.46 µM, indicating strong anticancer activity .
  • Comparative Analysis :
    • Compounds were compared based on their structure-activity relationships (SAR).
    • The presence of halogen substitutions was found to enhance cytotoxic effects against cancer cells.

Table 1: Biological Activity Comparison

CompoundIC50 (µM)Mechanism of Action
5-Fluorouracil4.98Inhibits DNA synthesis
Compound 6l0.46Induces apoptosis via mitochondrial pathways
Compound 6k3.14Similar mechanism as compound 6l

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Differences
5-(3-Carboxy-5-fluorophenyl)-3-cyanophenol C₁₄H₈FNO₅ 289.22 -CN (position 3), -COOH (position 3), -F (position 5) 1261962-91-7 Reference compound
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol C₁₄H₈FNO₅ 289.22 -CN (position 2), -COOH (position 4), -F (position 3) 1261964-35-5 Positional isomer; altered electronic effects due to substituent rearrangement
5-(3-Carboxy-5-fluorophenyl)-3-methylphenol C₁₄H₁₁FO₃ 246.23 -CH₃ (position 3), -COOH (position 3), -F (position 5) 1261888-36-1 Methyl replaces cyano; reduced polarity and hydrogen-bonding capacity

Key Observations :

  • Positional Isomerism : Substitutent positions significantly impact electronic properties. For example, shifting the carboxy group from position 3 to 4 (as in 1261964-35-5) alters acidity and solubility .
  • Functional Group Effects : Replacing -CN with -CH₃ (as in 1261888-36-1) reduces electron-withdrawing effects, decreasing reactivity in nucleophilic substitution reactions .

Functional Group Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Differences
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid C₁₄H₈FNO₆ 305.21 -NO₂ (position 5), -COOH (positions 3 and 5) N/A Nitro group enhances electron-withdrawing effects, increasing oxidative stability
5-(3-Cyanophenyl)-2-fluorobenzoic acid C₁₄H₇F₂NO₂ 283.21 -CN (position 3), -COOH (position 2), -F (position 5) 1183926-58-0 Fluorine at position 2; altered steric hindrance and dipole moments

Key Observations :

  • Nitro vs.
  • Fluorine Position: In 5-(3-Cyanophenyl)-2-fluorobenzoic acid, fluorine at position 2 introduces steric constraints, affecting intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.